5-Methoxy-1H-indol-7-amine
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Overview
Description
5-Methoxy-1H-indol-7-amine belongs to the class of organic compounds known as indoles, which are characterized by a 2,3-benzopyrrole structure. Indoles and their derivatives are of significant interest due to their presence in natural products and their diverse range of biological activities.
Synthesis Analysis
The synthesis of indole derivatives, such as 5-Methoxy-1H-indol-7-amine, often involves complex chemical reactions. For example, the synthesis and structural evaluation of substituted indole and gramine derivatives demonstrate the use of Diels-Alder cycloaddition followed by acid-catalyzed cyclization and Mannich reaction for further derivatization (Lovel Kukuljan et al., 2016).
Molecular Structure Analysis
The molecular structure of indole derivatives is determined using techniques such as IR, 1H NMR, mass spectroscopy, elemental analysis, and melting point determination. Single-crystal X-ray diffraction analysis reveals detailed molecular interactions, such as hydrogen bonds and π-π interactions, which contribute to the stability of the molecular structure (Lovel Kukuljan et al., 2016).
Chemical Reactions and Properties
Indole derivatives undergo a variety of chemical reactions, including heterocyclization, which is utilized in the chemoselective synthesis of pyrroles (E. C. Aquino et al., 2015). These reactions highlight the versatility and reactivity of indole compounds, making them valuable in synthetic chemistry.
Scientific Research Applications
Synthesis of Alkaloids
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives are significant in the synthesis of selected alkaloids . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders .
- Methods of Application : The synthesis of indole derivatives involves various methods, including the Bischler-Möhlau, Fischer, Hemetsberger, and Julia synthesis .
- Results or Outcomes : Indole derivatives, both natural and synthetic, show various biologically vital properties .
Medicinal Applications
Future Directions
properties
IUPAC Name |
5-methoxy-1H-indol-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-12-7-4-6-2-3-11-9(6)8(10)5-7/h2-5,11H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPLRMVEESXSPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646716 |
Source
|
Record name | 5-Methoxy-1H-indol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1H-indol-7-amine | |
CAS RN |
13838-47-6 |
Source
|
Record name | 5-Methoxy-1H-indol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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